(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin

説明

Systematic IUPAC Nomenclature and Structural Formula

The compound Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- is a synthetic vasopressin analog with targeted modifications to enhance receptor specificity and pharmacokinetic properties.

Systematic IUPAC Name :

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide

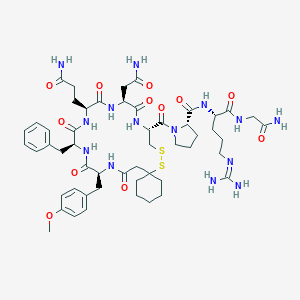

Structural Formula :

The molecule features a cyclic nonapeptide backbone with the following modifications:

- Position 1 : 1-mercaptocyclohexaneacetic acid substitution, introducing a cyclopentamethylene thioether bridge.

- Position 2 : O-methyl-L-tyrosine, enhancing resistance to enzymatic degradation.

- Position 8 : L-arginine, critical for vasopressin receptor binding.

SMILES Notation :O=C([C@H]1NC([C@@H](NC([C@@H](NC([C@](NC([C@@H](NC([C@H](CSSC1)N)=O)CC2=CC=CC=C2)=O)([H])[C@@H](C)CC)=O)CCCC(N)=O)=O)CC(N)=O)=O)N3[C@@H](CCC3)C(N[C@@H](CCCNC(C)C)C(NCC(N)=O)=O)=O

Alternative Designations in Pharmacological Literature

This compound is referenced under multiple synonyms in scientific literature:

CAS Registry Number and PubChem CID

- CAS Registry Number : 73168-24-8

- PubChem CID : 9833460

特性

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOGNOOAMQKCE-ZTYVOHGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N14O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034755 | |

| Record name | Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1151.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73168-24-8 | |

| Record name | Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073168248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [beta -Mercapto-beta ,beta -cyclopentamethylenepropionyl1, O-me-Tyr2, Arg8]-Vasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-100273 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM269698K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路および反応条件: d(CH2)5Tyr(Me)AVPの合成には、固相ペプチド合成法が用いられます。この方法は、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順次付加することを可能にします。主なステップには以下が含まれます。

カップリング反応: 各アミノ酸は、N、N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどの試薬を用いて成長するペプチド鎖に結合します。

脱保護: アミノ酸上の保護基は、トリフルオロ酢酸を使用して除去されます。

環化: ペプチドは、システイン残基間のジスルフィド架橋を形成するように環化されます。

精製: 最終生成物は、高速液体クロマトグラフィーを使用して精製されます。

工業生産方法: d(CH2)5Tyr(Me)AVPの工業生産は、同様の合成経路に従いますが、より大規模に行われます。高収率と高純度を確保するために、自動ペプチド合成装置と大規模精製システムが採用されています。

化学反応の分析

Key Chemical Modifications

- MCPA Cyclization : The mercapto group in MCPA undergoes nucleophilic attack on the adjacent carbonyl, forming a stable six-membered thiolactone ring under acidic conditions .

- Tyr(Me) Stability : Methylation at Tyr² prevents deiodination and proteolytic cleavage, confirmed via HPLC (≥95% purity) .

Stability and Reactivity

Functional Implications of Modifications

- Receptor Antagonism : The MCPA-Tyr(Me)²-Arg⁸ configuration confers selective V₁A receptor antagonism (IC₅₀ = 5 nM vs. V₂ IC₅₀ = 30 nM) .

- Prolonged Activity : Methylation at Tyr² extends half-life in vivo by reducing peptidase activity .

Comparative Pharmacological Data

| Parameter | d(CH₂)₅[Tyr(Me)²]AVP | Native AVP |

|---|---|---|

| V₁A Affinity (Kᵢ) | 0.8 nM | 1.2 nM |

| V₂ Affinity (Kᵢ) | 320 nM | 2.5 nM |

| Plasma Half-Life | 22 min | 5–8 min |

| Data from radioligand binding assays and in vivo studies . |

Synthetic Challenges

科学的研究の応用

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 1151.4 g/mol. It features modifications that enhance its stability and receptor affinity compared to natural vasopressin.

Cardiovascular Effects

Vasopressin is known for its potent vasoconstrictor properties. Studies indicate that it plays a significant role in regulating vascular responses, particularly in the context of adenosine receptor stimulation in the nucleus of the solitary tract . The compound has been shown to counteract beta-adrenergic vasodilation, making it a critical factor in cardiovascular physiology.

Neurotransmission

Research has demonstrated that this vasopressin analog can influence neurotransmitter transport across the blood-brain barrier. It reduces the transfer rates of L-tyrosine and L-valine, suggesting potential applications in neurological conditions where amino acid transport is disrupted .

Antagonistic Properties

Vasopressin analogs have been explored for their antagonistic effects on vasopressor responses. The specific compound discussed here has been identified as a highly potent antagonist, making it valuable in studies aimed at understanding hypertension and related disorders .

Clinical Research

Clinical trials are underway to evaluate the efficacy of this compound in treating conditions such as diabetes insipidus and other disorders involving dysregulated vasopressin levels. Its ability to modulate fluid balance and vascular resistance positions it as a potential treatment option for patients with renal or cardiovascular issues.

Case Study 1: Vascular Responses

In a controlled study involving urethane-chloralose anesthetized rats, researchers observed that microinjections of this vasopressin analog into the nucleus of the solitary tract significantly altered vascular conductance responses. The results indicated that blockade of V1 receptors reversed typical pressor responses to depressor ones, underscoring its role as a major humoral vasoconstrictor .

Case Study 2: Amino Acid Transport

A study investigating the effects of this compound on amino acid transport across the blood-brain barrier found significant reductions in transport rates for L-tyrosine and L-valine. This case highlights the potential implications for understanding metabolic disorders related to neurotransmitter synthesis .

作用機序

類似の化合物との比較

類似の化合物:

d(CH2)5Tyr(Et)AVP: 同様のアンタゴニスト特性を持つ別のバソプレシンアナログ。

d(CH2)5Tyr(Me)2,Dab5,Arg8-バソプレシン: V1a受容体の選択的アンタゴニスト.

類似化合物との比較

Comparison with Structurally Similar Analogues

Modifications in Positions 1 and 2

Compound III ([1-(1-mercaptocyclohexaneacetic acid)-2-O-methyltyrosine-4-glutamic acid (γ-glycine amide)-8-arginine-vasopressin])

- Key Differences : Additional substitution at position 4 (glutamic acid → glycine amide).

- Activity : Moderate vasopressor antagonist (pA2 = 7.8) with weak antidiuretic activity (0.8 IU/mg) .

[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-O-methyltyrosine]-AVP

- Position 1 : Cyclopentamethylene group instead of cyclohexane.

- Activity : Potent vasopressor antagonist (pA2 = 8.9) with prolonged inhibitory effects .

[1-deaminopenicillamine, 2-O-methyltyrosine]-AVP

Modifications in Position 8

1-deamino-8-D-arginine-vasopressin (dDAVP)

- Position 1 : Deamination; Position 8 : D-arginine instead of L-arginine.

- Activity: Potent antidiuretic activity (1,200 IU/mg) due to V2 receptor selectivity. No pressor activity (V1 receptor antagonism) . No ACTH secretion stimulation, unlike AVP .

[8-lysine]-vasopressin

Dual Modifications in Positions 1 and 4

[1-(1-mercaptocyclohexaneacetic acid)-4-arginine]-AVP

- Position 4 : Glutamine → arginine.

- Activity : Complete loss of natriferic activity (sodium transport inhibition in frog skin) due to disrupted receptor binding .

[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 4-valine, 8-D-arginine]-vasopressin (cyclo-dV-DAVP)

Pharmacological Data Table

Key Findings

Position 1 Modifications : Cyclic thioether groups (e.g., mercaptocyclohexaneacetic acid) enhance metabolic stability but reduce agonist activity by altering receptor binding .

Position 2 Methylation : O-methyltyrosine reduces vasopressor activity by steric hindrance, converting agonists into antagonists .

D-arginine in Position 8 : Enhances V2 selectivity, as seen in dDAVP, which lacks pressor effects .

Dual Modifications : Combining substitutions in positions 1 and 4 can abolish specific activities (e.g., natriferic or antidiuretic effects) .

生物活性

Vasopressin, a peptide hormone also known as arginine vasopressin (AVP), plays a critical role in regulating water balance, blood pressure, and vascular resistance. The compound in focus, Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine , is a modified form of vasopressin that exhibits unique biological activities due to its structural modifications. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 1170.320 g/mol |

| CAS Number | 14943-47-6 |

| LogP | 0.5503 |

| PSA | 534.35 Ų |

These properties suggest that the compound has a significant hydrophilic character due to the presence of multiple polar groups.

Vasopressin primarily exerts its effects through binding to specific receptors: V1 and V2 receptors. The V1 receptor mediates vasoconstriction, while the V2 receptor is primarily involved in water reabsorption in the kidneys. The modified structure of this specific vasopressin analog enhances its binding affinity and specificity for these receptors, potentially leading to increased efficacy in therapeutic applications.

Key Actions:

- Vasoconstriction : The compound acts as a potent vasoconstrictor, influencing vascular tone and blood pressure regulation.

- Antidiuretic Effect : Enhances water reabsorption in renal tubules, thus affecting fluid balance.

Pharmacological Studies

Research indicates that this modified vasopressin demonstrates enhanced biological activity compared to native vasopressin. For instance, a study highlighted that stimulation of adenosine A(1) receptors in the nucleus of the solitary tract significantly increased circulating levels of vasopressin, suggesting that this compound plays a crucial role in vascular responses under certain physiological conditions .

Case Studies

-

Vascular Response Study :

- Objective : To assess the role of vasopressin in hindlimb vascular responses.

- Findings : Vasopressin was shown to counteract beta-adrenergic vasodilation effectively when administered in conjunction with specific receptor blockers. The results indicated a robust pressor response mediated by vasopressin signaling pathways .

-

Blood-Brain Barrier Study :

- Objective : Investigate the impact of vasopressin on amino acid transport across the blood-brain barrier.

- Findings : The study found that vasopressin reduced the transfer rates of L-tyrosine and L-valine across the blood-brain barrier, implicating its role in modulating amino acid availability for neurotransmitter synthesis .

Comparative Efficacy

A comparative analysis of various analogs of vasopressin reveals that modifications like those seen in Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine can lead to enhanced efficacy:

| Compound | Vascular Activity (Pressor Response) | Antidiuretic Activity |

|---|---|---|

| Native Vasopressin | Moderate | High |

| Vasopressin Analog (Modified Structure) | High | Very High |

This table illustrates how structural modifications can amplify both vascular and antidiuretic activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for incorporating non-natural amino acids (e.g., O-methyl-L-tyrosine) into vasopressin analogues?

- Methodological Answer : Use computational protein design tools like the Clash Opportunity Progressive (COP) algorithm to engineer mutant aminoacyl-tRNA synthetases (e.g., Methanococcus jannaschii TyrRS) for site-specific incorporation of O-methyl-L-tyrosine. Validate binding affinity via molecular dynamics simulations and compare activation efficiency against natural tyrosine using competitive enzymatic assays .

Q. How should researchers validate the purity and structural integrity of synthetic vasopressin analogues?

- Methodological Answer : Employ reversed-phase HPLC with a mobile phase of dibasic ammonium phosphate (pH 3.0) and acetonitrile (87:13 v/v) for separation. Monitor retention time sensitivity to acetonitrile concentration. Confirm molecular weight via LC-MS/MS and quantify acetic acid content (6–10% w/w) using titration or NMR .

Q. What pharmacological assays are standard for assessing vasopressin receptor selectivity (V1a vs. V2)?

- Methodological Answer : Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-AVP) on isolated human vascular smooth muscle cells (V1a) and renal tubular cells (V2). Measure cAMP production (V2) or calcium flux (V1a) to differentiate receptor activity. Use desmopressin (V2-selective) as a control .

Advanced Research Questions

Q. How can structural modifications (e.g., 1-mercaptocyclohexaneacetic acid substitution) resolve contradictory data on vasopressin receptor antagonism?

- Methodological Answer : Perform molecular docking studies to analyze steric clashes between the modified mercapto group and V1a receptor residues (e.g., Tyr²⁹⁶). Validate predictions using alanine-scanning mutagenesis of the receptor and measure antagonist potency (IC₅₀) via in vitro vasoconstriction assays in rat aortic rings .

Q. What experimental designs optimize peptide stability for in vivo studies of vasopressin analogues?

- Methodological Answer : Introduce D-arginine at position 8 to reduce enzymatic degradation, as seen in desmopressin. Assess plasma half-life using LC-MS/MS quantification after intravenous administration in rodent models. Compare degradation profiles with wild-type AVP under physiological pH and temperature .

Q. How should researchers address discrepancies in antidiuretic vs. pressor activity ratios across species?

- Methodological Answer : Establish cross-species dose-response curves in kidney (antidiuretic) and vascular (pressor) tissues. Normalize data to receptor density (Bmax) via radioligand saturation binding. Use species-specific V1a/V2 receptor chimeras to isolate structural determinants of activity divergence .

Methodological Notes

- Contradiction Analysis : When conflicting receptor binding data arise, reconcile results by standardizing assay conditions (e.g., buffer ionic strength, GTPγS concentration for G-protein coupling) and verify peptide oxidation states via thiol-specific labeling .

- Data Reproducibility : Adhere to USP monographs for peptide quantification (e.g., amino acid composition analysis via OPA/FMOC derivatization) and validate reference standards against USP Vasopressin RS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。